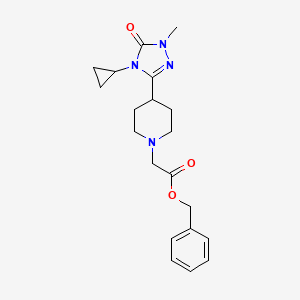

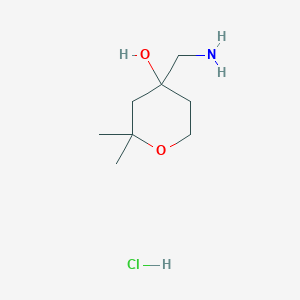

![molecular formula C19H15FN2O3S B2556816 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 941917-09-5](/img/structure/B2556816.png)

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzothiazole derivative, which is a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol (or a derivative thereof) with a suitable carboxylic acid (or a derivative thereof). The exact method would depend on the specific substituents present in the desired product .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole core, a prop-2-yn-1-yl group at the 3-position of the benzothiazole, a fluorine atom at the 6-position, and a 3,5-dimethoxybenzamide group attached to the nitrogen of the benzothiazole .Chemical Reactions Analysis

As a benzothiazole derivative, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the reaction conditions and the specific substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include its polarity, the presence of any functional groups, and the overall shape of the molecule .Scientific Research Applications

Microwave-Induced Synthesis and Antimicrobial Applications

A study by Desai, Rajpara, and Joshi (2013) focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. The research highlights the synthesis of new 5-arylidene derivatives, bearing a fluorine atom, through conventional and microwave methods. The antimicrobial screening against various bacterial and fungal strains revealed that the presence of a fluorine atom enhances antimicrobial activity, showcasing the compound's potential in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Structure-Function Relationship in Anticancer Activity

The structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells was investigated by Brockmann et al. (2014). This study highlighted thiazolides' potential as anti-infectious agents and their ability to induce cell death in colon carcinoma cell lines, indicating a different molecular target in intestinal pathogens and colon cancer cells. The research underscores the critical role of specific molecular structures in thiazolides to interact with the detoxification enzyme GSTP1, required for apoptosis induction in colorectal tumor cells (Brockmann et al., 2014).

Antipsychotic Potential and Pharmacological Evaluation

Yang et al. (2016) synthesized a series of benzamides, including "(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide," evaluating them as potential antipsychotics. The study focused on their dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors properties. The compounds demonstrated promising pharmacological profiles, suggesting their utility as candidates for further preclinical studies in antipsychotic drug development (Yang et al., 2016).

Photophysical and Metal-Ion Sensing Applications

Research by Belfield et al. (2010) explored the photophysical and metal-ion sensing properties of a fluorene derivative closely related to the compound of interest. This study demonstrated the compound's high sensitivity and selectivity to Zn2+ ions in organic and aqueous media, showcasing its potential as a metal-ion sensor. The observed complexation processes and the compound's good photostability and two-photon absorption properties highlight its applicability in fluorescence microscopy imaging and sensing of Zn ions (Belfield et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O3S/c1-4-7-22-16-6-5-13(20)10-17(16)26-19(22)21-18(23)12-8-14(24-2)11-15(9-12)25-3/h1,5-6,8-11H,7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFRZACKAWZRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

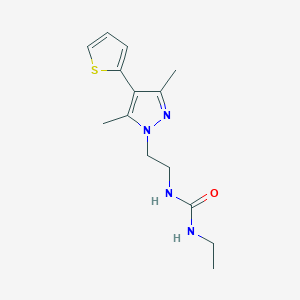

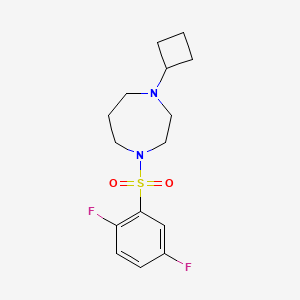

![Ethyl [(2-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2556735.png)

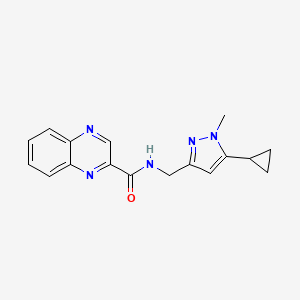

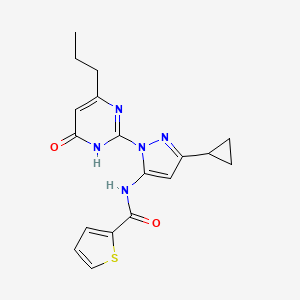

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2556740.png)

![1-Bromo-6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B2556743.png)

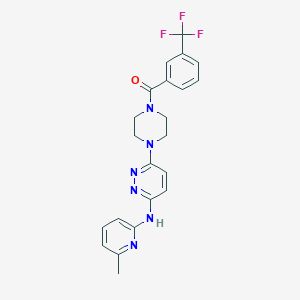

![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2556744.png)

![2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid](/img/structure/B2556745.png)